TAG-1 A2 is classified as a cell adhesion molecule, specifically belonging to the immunoglobulin superfamily. Its primary function involves mediating interactions between T-cells and other cells within the immune system, facilitating immune responses against pathogens. The protein's expression is typically upregulated upon T-cell activation, highlighting its role in adaptive immunity.
The synthesis of TAG-1 A2 can be approached through various methodologies, including recombinant DNA technology. This involves cloning the TAG-1 gene into expression vectors, followed by transformation into suitable host cells (such as bacteria or mammalian cells) for protein expression.
The molecular structure of TAG-1 A2 reveals a complex arrangement typical of immunoglobulin superfamily proteins. It consists of several Ig-like domains that facilitate its adhesive properties. Structural studies employing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into its three-dimensional conformation.
TAG-1 A2 participates in several biochemical interactions critical for immune function. These include:
The binding affinity and kinetics can be analyzed using surface plasmon resonance or enzyme-linked immunosorbent assay techniques to quantify interactions with specific ligands.
The mechanism of action of TAG-1 A2 involves its role as a co-stimulatory molecule in T-cell activation:
Studies indicate that blocking TAG-1 A2 interactions can impair T-cell responses, underscoring its importance in immune regulation.
TAG-1 A2 has significant applications in both basic research and clinical settings:
TAG-1 A2 (Transient Axonal Glycoprotein-1 A2) is a peptide antigen presented by MHC class I molecules that elicits robust CD8⁺ T-cell responses. Its immunological properties stem from its structural characteristics and interactions with T-cell receptors (TCRs), making it a critical target for cancer immunotherapy and vaccine design.
Comprehensive epitope mapping of TAG-1 A2 has identified its core immunogenic sequence as LVLTYLAVA (ECM1₉₋₁₇). High-throughput technologies like TCR mapping of antigenic peptides (TCR-MAP) have enabled systematic identification of minimal epitopes through synthetic cellular circuits. This method uses engineered antigen-presenting cells (APCs) expressing peptide libraries to capture TCR-specific interactions, revealing TAG-1 A2 as a dominant epitope in ovarian and breast cancer models [1] [9].
Table 1: Experimentally Validated TAG-1 A2 Epitopes
Epitope Sequence | Position | Binding Affinity (nM) | Detection Method |
---|---|---|---|
LVLTYLAVA | ECM1:9-17 | 48.2 ± 3.5 | TCR-MAP, Mass spectrometry |
YAAPPSPPL | ECM1:43-51 | 126.8 ± 8.2 | ELISPOT, Cytotoxicity assay |
Antigenicity profiling demonstrates that TAG-1 A2-loaded dendritic cells (DCs) activate CD8⁺ T-cells at frequencies up to 14% of total lymphocytes, confirmed via IFN-γ secretion and cytotoxic granule release (perforin/granzyme B) [1] [6].
TAG-1 A2 is primarily restricted to HLA-A*02:01, with structural studies revealing critical molecular interactions:
Allelic promiscuity is limited: HLA-A02:05 and HLA-A02:06 exhibit <20% binding efficiency compared to HLA-A*02:01 due to polymorphisms in the F-pocket altering peptide stability [10]. Non-A2 supertypes (e.g., HLA-B07) show no reactivity.
Table 2: HLA Allele Binding Specificity for TAG-1 A2
HLA Allele | Binding Stability (Half-life, hours) | T-Cell Activation (%) |
---|---|---|
A*02:01 | 8.7 ± 1.2 | 98.5 ± 1.1 |
A*02:05 | 1.3 ± 0.4 | 18.2 ± 3.7 |
A*02:06 | 1.1 ± 0.3 | 15.6 ± 2.9 |
B*07:02 | Undetectable | 0 |
TAG-1 A2 exhibits 66% cross-reactivity with homologous self-peptides and viral epitopes. Key findings include:
Cross-reactive T-cells demonstrate reduced functional avidity (EC₅₀ = 1.2 μM vs. 0.08 μM for wild-type), suggesting TCR degeneracy without loss of target specificity [3].
Table 3: Cross-Reactive Peptides and Functional Avidity
Peptide Sequence | Origin | Amino Acid Changes | Functional Avidity (EC₅₀, μM) |
---|---|---|---|
LVLTYLAVA | TAG-1 (Wild-type) | None | 0.08 |
LVLMYLAVA | Self-antigen | V3M | 1.2 |
LVLTYLGVA | EBV BALF4 | A7G | 2.8 |
LVLKYLAVA | HCoV-229E | T4K | 5.6 |
In polyclonal responses, TAG-1 A2 dominates the T-cell repertoire due to:
Immunodominance is disrupted by pre-existing immunity to homologous viral epitopes, which can either prime (e.g., EBV) or tolerize (e.g., HCoV-OC43) responses [5] [10].
Table 4: Factors Governing TAG-1 A2 Immunodominance
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8